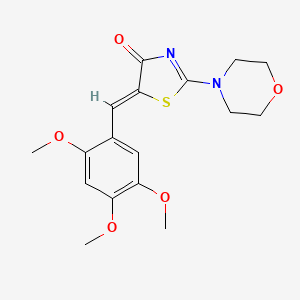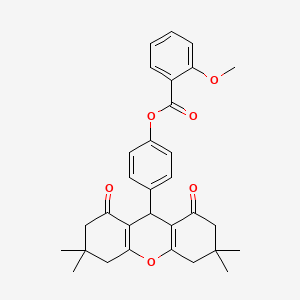
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of pyrazolidinone derivatives
准备方法
合成路线和反应条件
“4-丁基-3,5-二氧代-1,2-二苯基吡唑烷-4-基)-N-(2-氟苯基)乙酰胺”的合成通常涉及以下步骤:
吡唑烷酮核心形成: 在酸性条件下,肼与二酮(如苯偶姻)反应可以合成吡唑烷酮核心。
丁基的引入: 在碳酸钾等碱的存在下,使用溴丁烷进行烷基化可以引入丁基。
用2-氟苯乙酸酰化: 最后一步是在偶联试剂(如二环己基碳二酰亚胺 (DCC))的存在下,用2-氟苯乙酸酰化吡唑烷酮衍生物。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用连续流动反应器和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,尤其是在丁基上,导致形成丁醇或丁酸衍生物。
还原: 还原反应可能针对吡唑烷酮环中的羰基,可能形成羟基衍生物。
取代: 该化合物中的芳香环可能会发生亲电取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 亲电取代反应通常使用硝酸 (HNO₃) 等试剂进行硝化或使用溴 (Br₂) 进行溴化。
主要产物
氧化: 丁醇,丁酸衍生物。
还原: 吡唑烷酮环的羟基衍生物。
取代: 芳香环的硝基或卤代衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 作为探针用于研究生物学途径的潜在用途。
医学: 研究其潜在的治疗特性,例如抗炎或抗癌活性。
工业: 在开发新材料或作为化学反应中催化剂方面的潜在应用。
作用机制
“4-丁基-3,5-二氧代-1,2-二苯基吡唑烷-4-基)-N-(2-氟苯基)乙酰胺”的作用机制将取决于其特定的生物靶标。通常,这类化合物可能与酶或受体相互作用,调节其活性,并导致各种生物效应。分子靶标可能包括参与炎症或细胞增殖途径的酶。
相似化合物的比较
类似化合物
- 2-(4-丁基-3,5-二氧代-1,2-二苯基吡唑烷-4-基)-N-(2-氯苯基)乙酰胺
- 2-(4-丁基-3,5-二氧代-1,2-二苯基吡唑烷-4-基)-N-(2-甲基苯基)乙酰胺
独特之处
“4-丁基-3,5-二氧代-1,2-二苯基吡唑烷-4-基)-N-(2-氟苯基)乙酰胺”中存在2-氟苯基可能赋予其独特的特性,例如更高的亲脂性或改变的电子效应,这会影响其生物活性及药代动力学特征。
属性
分子式 |
C27H26FN3O3 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C27H26FN3O3/c1-2-3-18-27(19-24(32)29-23-17-11-10-16-22(23)28)25(33)30(20-12-6-4-7-13-20)31(26(27)34)21-14-8-5-9-15-21/h4-17H,2-3,18-19H2,1H3,(H,29,32) |
InChI 键 |
WXDVLHMBKGRZDV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Cyclohex-3-en-1-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11603893.png)
![Ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11603901.png)
![N-(1,3-benzodioxol-5-yl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11603903.png)

![2-(3-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-3-oxopropyl)hexanoic acid](/img/structure/B11603919.png)


![N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11603931.png)
![5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603936.png)
![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603952.png)
![3'-(3,4,5-trimethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11603968.png)
![1,3-dimethyl-6-(3-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11603971.png)
![5-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603983.png)
![3-Methyl-2-(3-methylbutyl)-1-[(2-methylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11603986.png)
